3-[(4-Methylbenzyl)seleno]-L-alanine
Overview
Description
3-[(4-Methylbenzyl)seleno]-L-alanine is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a seleno group attached to the amino acid L-alanine, making it a valuable subject for research in selenoamino acids and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selenocyclization reaction, where organoselenium compounds are added to alkenes or alkynes to form selenofunctionalized heterocycles . This reaction is efficient and allows for the formation of multiple bonds in a single step without the need to isolate intermediates.
Industrial Production Methods
While specific industrial production methods for 3-[(4-Methylbenzyl)seleno]-L-alanine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylbenzyl)seleno]-L-alanine can undergo various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The seleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the seleno group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can yield selenoxides, while reduction can regenerate the selenide form.
Scientific Research Applications
3-[(4-Methylbenzyl)seleno]-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of selenoamino acids.
Biology: The compound is investigated for its role in redox biology and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may have applications in the synthesis of seleno-containing pharmaceuticals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)seleno]-L-alanine involves its ability to participate in redox reactions. The seleno group can undergo oxidation and reduction, which allows it to act as an antioxidant. This redox activity is crucial for its potential therapeutic effects, as it can help in neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
Selenocysteine: Another selenoamino acid with similar redox properties.
Selenomethionine: A seleno-containing amino acid used in various biological studies.
Selenocyanates: Compounds containing the selenocyanate group, known for their anticancer properties.
Uniqueness
3-[(4-Methylbenzyl)seleno]-L-alanine is unique due to its specific structure, which combines the properties of L-alanine with the reactivity of the seleno group. This combination makes it a valuable compound for studying the effects of selenium in biological systems and its potential therapeutic applications.
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2Se/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMVVSOYPSFMIC-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2Se | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441841 | |
Record name | (2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176300-64-4 | |
Record name | (2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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